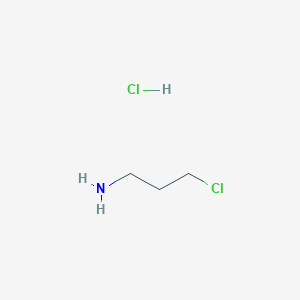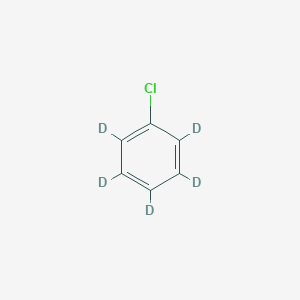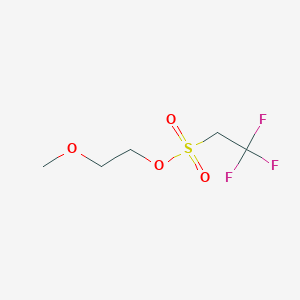
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate, also known as Methyl 2,2,2-trifluoroethyl ether sulfonate, is an organic compound with the molecular formula C5H8F3O4S. It is a colorless liquid that is widely used in scientific research for its unique properties.
Wirkmechanismus
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate reacts with hydroxyl groups to form a sulfonate ester. This reaction is reversible and can be used to protect hydroxyl groups during organic synthesis. The sulfonate ester can be removed using a mild base such as sodium bicarbonate or potassium carbonate.
Biochemische Und Physiologische Effekte
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in lab experiments include its high yield synthesis, its ability to protect hydroxyl groups, and its mild reaction conditions. The limitations include its high cost and its limited availability.
Zukünftige Richtungen
There are several future directions for the use of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in scientific research. These include its use in the synthesis of complex organic molecules, its use as a coupling agent for the preparation of peptides, and its use in the preparation of sulfonate esters for use in drug discovery. Additionally, the development of new synthetic methods for the preparation of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate may lead to its increased use in scientific research.
Synthesemethoden
The synthesis of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate involves the reaction of 2-methoxyethanol with trifluoroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate is widely used in scientific research as a reagent for the protection of hydroxyl groups in organic synthesis. It is also used as a coupling agent for the synthesis of peptides and as a reagent for the preparation of sulfonate esters.
Eigenschaften
CAS-Nummer |
121559-53-3 |
|---|---|
Produktname |
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate |
Molekularformel |
C5H9F3O4S |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
2-methoxyethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C5H9F3O4S/c1-11-2-3-12-13(9,10)4-5(6,7)8/h2-4H2,1H3 |
InChI-Schlüssel |
DISXNVGIQYXZRE-UHFFFAOYSA-N |
SMILES |
COCCOS(=O)(=O)CC(F)(F)F |
Kanonische SMILES |
COCCOS(=O)(=O)CC(F)(F)F |
Synonyme |
2,2,2-trifluoroethane sulfonyl-monomethoxypolyethylene glycol TMPEG tresyl-monomethoxy-PEG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



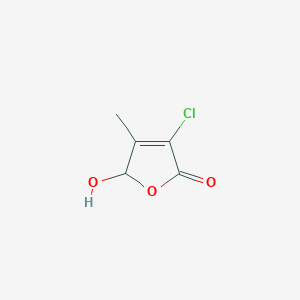
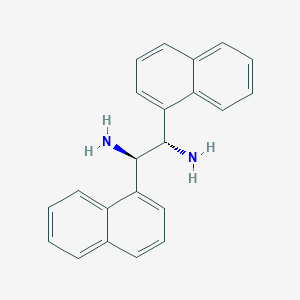

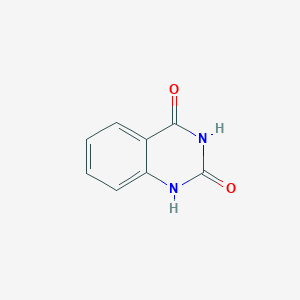
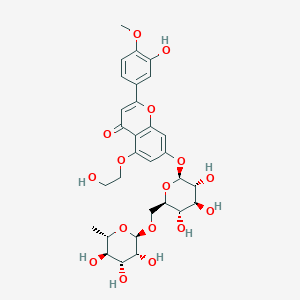

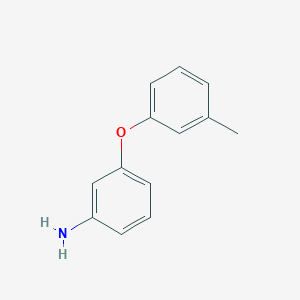



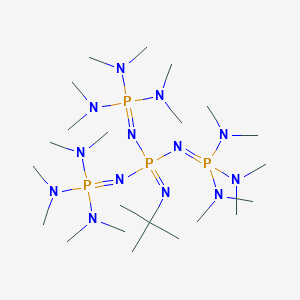
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
